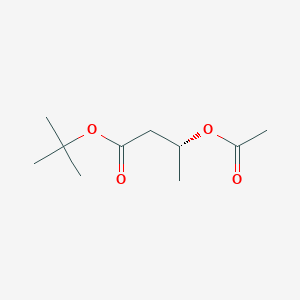

tert-butyl (3R)-3-acetyloxybutanoate

Description

Structure

3D Structure

Properties

CAS No. |

120444-06-6 |

|---|---|

Molecular Formula |

C10H18O4 |

Molecular Weight |

202.25 g/mol |

IUPAC Name |

tert-butyl (3R)-3-acetyloxybutanoate |

InChI |

InChI=1S/C10H18O4/c1-7(13-8(2)11)6-9(12)14-10(3,4)5/h7H,6H2,1-5H3/t7-/m1/s1 |

InChI Key |

WYAGQRBMQSEZRH-SSDOTTSWSA-N |

Isomeric SMILES |

C[C@H](CC(=O)OC(C)(C)C)OC(=O)C |

Canonical SMILES |

CC(CC(=O)OC(C)(C)C)OC(=O)C |

Origin of Product |

United States |

Synthetic Pathways and Methodologies for Tert Butyl 3r 3 Acetyloxybutanoate

Asymmetric Synthesis Approaches to Achieve Enantiopurity

The generation of the chiral hydroxyl group in tert-butyl (3R)-3-hydroxybutanoate is the cornerstone of the synthesis of tert-butyl (3R)-3-acetyloxybutanoate. Various asymmetric strategies have been developed to this end, broadly categorized into enantioselective catalysis, including metal-catalyzed and organocatalytic methods, and biocatalytic approaches.

Enantioselective Catalysis

Enantioselective catalysis offers a powerful means to produce chiral molecules from prochiral substrates with the use of a small amount of a chiral catalyst. This approach is highly sought after in both academic and industrial settings due to its efficiency and atom economy.

The asymmetric hydrogenation of β-keto esters is a well-established and highly effective method for the synthesis of chiral β-hydroxy esters. nih.gov Ruthenium complexes bearing chiral phosphine (B1218219) ligands, particularly the BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligand, have demonstrated exceptional performance in the reduction of tert-butyl 3-oxobutanoate (tert-butyl acetoacetate). harvard.edutcichemicals.com

The mechanism of the Ru-BINAP catalyzed hydrogenation involves the coordination of the keto ester to the chiral ruthenium complex, followed by the stereoselective transfer of hydrogen. The chirality of the BINAP ligand dictates the facial selectivity of the hydrogenation, leading to the preferential formation of one enantiomer of the corresponding alcohol. nih.gov The choice of the specific enantiomer of the BINAP ligand, (R)- or (S)-BINAP, determines whether the (R)- or (S)-hydroxy ester is obtained. For the synthesis of tert-butyl (3R)-3-hydroxybutanoate, (R)-BINAP is the required chiral ligand. These reactions are typically carried out under a hydrogen atmosphere and can achieve high yields and excellent enantioselectivities. harvard.edu

Table 1: Performance of Chiral Ruthenium-BINAP Catalysts in the Asymmetric Hydrogenation of β-Keto Esters

| Catalyst | Substrate | Product | Yield (%) | ee (%) | Reference |

| RuCl₂((R)-BINAP) | Methyl 3-oxobutanoate | (R)-Methyl 3-hydroxybutanoate | >95 | >98 | harvard.edu |

| RuBr₂((R)-BINAP) | Methyl 2,2-dimethyl-3-oxobutanoate | (R)-Methyl 2,2-dimethyl-3-hydroxybutanoate | 99 | 96 | harvard.edu |

Organocatalysis, the use of small chiral organic molecules to catalyze asymmetric transformations, has emerged as a powerful alternative to metal-based catalysis. For the synthesis of chiral β-hydroxy esters, organocatalytic asymmetric aldol (B89426) reactions represent a viable approach. Proline and its derivatives have been extensively studied as catalysts for the direct asymmetric aldol reaction between a ketone donor and an aldehyde acceptor. organic-chemistry.orggreyhoundchrom.com

In the context of synthesizing tert-butyl (3R)-3-hydroxybutanoate, a potential organocatalytic route involves the asymmetric aldol reaction of a suitable ketone with a glyoxylate (B1226380) ester, followed by further transformations. Proline-derived organocatalysts have been shown to be effective in promoting aldol reactions with high stereocontrol. organic-chemistry.org Additionally, chiral phosphoric acids have been investigated as organocatalysts for asymmetric transfer hydrogenation reactions of α,β-unsaturated carbonyl compounds and imines, offering another potential avenue for the stereoselective reduction of a suitable precursor. sigmaaldrich.come3s-conferences.org

While a direct organocatalytic reduction of tert-butyl 3-oxobutanoate is less commonly reported, the principles of organocatalysis suggest that transfer hydrogenation using a Hantzsch ester as the hydrogen source and a chiral organocatalyst, such as a thiourea (B124793) derivative or a chiral phosphoric acid, could be a feasible strategy. organic-chemistry.org These catalysts activate the substrate through hydrogen bonding interactions, facilitating the enantioselective hydride transfer.

Table 2: Representative Organocatalysts for Asymmetric Aldol and Transfer Hydrogenation Reactions

| Catalyst Type | Reaction | Typical Substrates | Key Features |

| Proline and Derivatives | Asymmetric Aldol Reaction | Ketones and Aldehydes | Enamine-based catalysis, high enantioselectivity. organic-chemistry.orggreyhoundchrom.com |

| Chiral Phosphoric Acids | Asymmetric Transfer Hydrogenation | Imines, α,β-Unsaturated Compounds | Brønsted acid catalysis, activation through hydrogen bonding. sigmaaldrich.come3s-conferences.org |

| Thiourea Derivatives | Asymmetric Transfer Hydrogenation | Nitroolefins, Ketones | Hydrogen bond donor catalysis, activation of electrophile. organic-chemistry.org |

Biocatalytic Strategies

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations with high selectivity and under mild reaction conditions. This approach is often considered a "green" alternative to traditional chemical methods.

Enzymes, particularly lipases, are widely used for the synthesis of enantiomerically pure compounds. They can be employed in two main strategies: asymmetric synthesis from a prochiral substrate or kinetic resolution of a racemic mixture.

Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture based on the differential rate of reaction of each enantiomer with a chiral catalyst, in this case, an enzyme. For the preparation of this compound, a common strategy is the lipase-catalyzed kinetic resolution of racemic tert-butyl 3-hydroxybutanoate.

In this process, a lipase (B570770), such as Candida antarctica lipase B (CALB), is used to selectively acylate one of the enantiomers of the racemic alcohol. nih.govnih.gov The acylation is typically performed using an acyl donor like vinyl acetate (B1210297) or acetic anhydride. CALB often exhibits a high preference for the (R)-enantiomer of secondary alcohols, leading to the formation of (R)-acylated product while leaving the (S)-enantiomer of the alcohol largely unreacted. By stopping the reaction at approximately 50% conversion, both the acylated (R)-enantiomer and the unreacted (S)-alcohol can be obtained with high enantiomeric excess. ethz.ch

The enantioselectivity of the lipase is a crucial factor in the success of the kinetic resolution and is often expressed as the enantiomeric ratio (E-value). A high E-value indicates a large difference in the reaction rates of the two enantiomers and allows for the production of compounds with high enantiopurity. CALB is known for its broad substrate scope and high enantioselectivity in the resolution of a variety of alcohols. nih.govnih.gov

Table 3: Lipase-Catalyzed Kinetic Resolution of Secondary Alcohols

| Lipase | Substrate | Acyl Donor | Product | Conversion (%) | ee (%) of Product | E-value | Reference |

| Candida antarctica Lipase B (CALB) | rac-Indanyl acetate | - (Hydrolysis) | (R)-Indanol | ~50 | >99 | >200 | nih.gov |

| Candida antarctica Lipase B (CALB) | rac-1-Phenylethanol | Vinyl Acetate | (R)-1-Phenylethyl acetate | 50 | >99 | >200 | nih.gov |

| Lipase from Pseudomonas cepacia | rac-Aryltrimethylsilyl chiral alcohols | Vinyl Acetate | (R)-Acetylated product | 50 | >99 | >200 | harvard.edu |

Note: This table presents data for the kinetic resolution of various secondary alcohols to demonstrate the effectiveness of lipase catalysis. The high E-values indicate that this method is highly suitable for obtaining enantiomerically pure alcohols and their corresponding acetates.

Enzyme-Mediated Kinetic Resolution and Asymmetric Synthesis

Microbial Reduction of Prochiral Ketones (e.g., Acetoacetate (B1235776) Derivatives)

A primary strategy for establishing the chiral center in the molecule's precursor involves the asymmetric microbial reduction of a prochiral ketone, specifically a tert-butyl or ethyl acetoacetate. This biocatalytic method is valued for its high enantioselectivity, mild reaction conditions, and environmental compatibility. Various microorganisms, including yeast and fungi, possess ketoreductases that can convert the ketone group into a hydroxyl group with a high degree of stereochemical control.

For instance, the yeast Saccharomyces cerevisiae B5 has been utilized for the asymmetric reduction of tert-butyl acetoacetate to yield (S)-tert-butyl 3-hydroxybutyrate. researchgate.net By optimizing reaction parameters such as pH, temperature, and the use of inhibitors like chloroform (B151607) to suppress competing enzymes, high optical purity can be achieved. researchgate.net Similarly, fungi such as Rhizopus arrhizus have demonstrated excellent performance, reducing tert-butyl 3-oxobutanoate to the corresponding (S)-alcohol with 99% enantiomeric excess (e.e.) and an isolated yield of approximately 68%. researchgate.net

While many systems produce the (S)-enantiomer, specific microbes can yield the desired (R)-enantiomer. For example, the asymmetric reduction of ethyl acetoacetate (EAA) by Paracoccus denitrificans can produce ethyl (R)-3-hydroxybutyrate (EHB) with high optical purity, reaching 98.9% e.e. under optimized, anaerobic conditions induced by nitrate (B79036) addition. nih.gov This (R)-configured ethyl ester can then be converted to the corresponding tert-butyl ester via transesterification. The selection of the microorganism and the fine-tuning of fermentation conditions are critical for maximizing both chemical yield and enantiomeric purity.

Table 1: Examples of Microbial Reduction of Acetoacetate Derivatives

| Microorganism | Substrate | Product | Enantiomeric Excess (e.e.) | Yield/Concentration | Reference |

|---|---|---|---|---|---|

| Rhizopus arrhizus | t-Butyl 3-oxobutanoate | (S)-tert-Butyl 3-hydroxybutanoate | 99% | ~68% | researchgate.net |

| Saccharomyces cerevisiae B5 | tert-Butyl acetoacetate | (S)-tert-Butyl 3-hydroxybutanoate | High (improved with inhibitor) | N/A | researchgate.net |

| Paracoccus denitrificans | Ethyl acetoacetate | Ethyl (R)-3-hydroxybutyrate | 98.9% | 49 mM (after 8h) | nih.gov |

| Candida magnoliae | Ethyl 4-chloroacetoacetate | Ethyl (S)-4-chloro-3-hydroxybutyrate | 96.6% (up to 99% with treated cells) | 90 g/L | nih.gov |

Chemoenzymatic Cascade Reactions for tert-Butyl Ester Formation

Chemoenzymatic cascade reactions offer an elegant approach to synthesizing chiral esters by combining enzymatic and chemical transformations in a single pot or in a sequential manner. For the formation of the tert-butyl ester, a key step is the transesterification or esterification reaction, which can be efficiently catalyzed by lipases.

A potential chemoenzymatic route begins with the aforementioned microbial reduction of an acetoacetate ester to produce a chiral hydroxy ester. Following this biocatalytic step, a lipase, such as the robust and versatile Candida antarctica lipase B (CAL-B), can be employed to catalyze the formation of the tert-butyl ester. mdpi.comgoogle.com This can be achieved through the transesterification of a simpler ester, like ethyl (R)-3-hydroxybutyrate, with tert-butanol (B103910). Alternatively, (R)-3-hydroxybutyric acid, which can be produced via enzymatic hydrolysis of a racemic ester, can be directly esterified with tert-butanol or isobutylene (B52900) using a lipase as the catalyst. mdpi.com This integration of biocatalytic reduction and enzymatic esterification streamlines the synthesis, reduces intermediate purification steps, and leverages the high selectivity of enzymes. researchgate.net

Derivatization from Pre-existing Chiral Pool Substrates

An alternative to creating the chiral center is to start with a readily available, enantiomerically pure molecule from the chiral pool. This approach leverages natural products or commercially available chiral compounds as starting materials.

Acylation of Chiral tert-Butyl Hydroxybutanoates

Once the key intermediate, tert-butyl (R)-3-hydroxybutanoate, is obtained, the final step is the acylation of the secondary hydroxyl group. myskinrecipes.combldpharm.com This is a standard chemical transformation that converts the alcohol functionality into the desired acetate ester.

The reaction is typically carried out using a suitable acylating agent. Common reagents for this purpose include acetyl chloride or acetic anhydride. The reaction is generally performed in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, which serves to neutralize the acidic byproduct (HCl or acetic acid) and drive the reaction to completion. The choice of solvent is typically an aprotic one, like dichloromethane (B109758) or diethyl ether. This step proceeds with retention of the stereocenter's configuration, ensuring that the enantiopurity of the tert-butyl (R)-3-hydroxybutanoate precursor is transferred to the final this compound product.

Transformations from (R)-3-Hydroxybutyrate Derivatives

The synthesis can also commence from various derivatives of (R)-3-hydroxybutyric acid. nih.gov A significant source of this chiral molecule is the biopolymer poly-(R)-3-hydroxybutyrate (PHB), which is produced by numerous bacteria. The polymer can be depolymerized through alcoholysis (e.g., using ethanol) to yield the corresponding ester, ethyl (R)-3-hydroxybutyrate. google.com

This ethyl ester can then serve as a versatile intermediate. It can be transesterified to tert-butyl (R)-3-hydroxybutanoate, as discussed previously, followed by acylation. Alternatively, the ethyl ester can be hydrolyzed to (R)-3-hydroxybutyric acid, which is then esterified to form the tert-butyl ester and subsequently acylated. This strategy effectively utilizes a renewable and enantiopure biopolymer as the ultimate chiral source for the synthesis. google.com

Modern Synthetic Advancements

To address the demands of industrial-scale production, modern synthetic methodologies are being explored to enhance efficiency, safety, and scalability.

Continuous Flow Synthesis Techniques for Scalable Production

Continuous flow chemistry represents a significant advancement over traditional batch processing for the manufacture of fine chemicals and pharmaceuticals. nih.gov By conducting reactions in a continuously flowing stream through a reactor, this technology offers superior control over reaction parameters, improved heat and mass transfer, enhanced safety, and the potential for straightforward automation and scalability. vilniustech.lt

For the synthesis of this compound, several key steps are amenable to continuous flow implementation. The enzymatic reduction of the prochiral ketone could be performed in a packed-bed reactor containing immobilized enzymes or whole cells. nih.gov This setup allows for the continuous feeding of the substrate and removal of the product, while also enabling easy separation and reuse of the biocatalyst. Similarly, the subsequent acylation step can be translated into a flow process, potentially reducing reaction times from hours to minutes and allowing for safer handling of reactive acylating agents. researchgate.netdoaj.org The integration of these steps into a sequential continuous-flow system could provide a highly efficient, scalable, and cost-effective manufacturing process for the target molecule. vilniustech.lt

One-Pot Multicomponent Assembly Strategies

While a classic one-pot multicomponent reaction for the direct synthesis of this compound is not extensively documented, the principles of efficiency and atom economy inherent in such strategies are effectively realized through highly streamlined enzymatic processes. The most prominent and industrially viable method involves a two-step sequence that can be performed in a single reaction vessel, beginning with the kinetic resolution of a racemic mixture of tert-butyl 3-hydroxybutanoate.

This enzymatic approach, typically employing a lipase, selectively acylates the (R)-enantiomer, yielding the desired (3R)-3-acetyloxybutanoate product and leaving the unreacted (S)-3-hydroxybutanoate. This method is highly efficient due to the exceptional enantioselectivity of the enzyme, which obviates the need for complex chiral auxiliaries or catalysts. The process can be considered a "one-pot" resolution and synthesis, as the separation of the desired product from the unreacted enantiomer is often straightforward.

Principles of Green Chemistry in the Synthesis of this compound

The synthesis of this compound, particularly through enzymatic routes, provides an excellent case study for the application of green chemistry principles.

Maximizing Atom Economy and Minimizing By-Product Generation

Atom economy is a key metric in assessing the "greenness" of a chemical process. In the context of synthesizing this compound, the enzymatic acylation of tert-butyl (3R)-3-hydroxybutanoate demonstrates high atom economy. When using an acyl donor like vinyl acetate, the theoretical atom economy is high, with the only by-product being the non-toxic and volatile acetaldehyde.

Application of Environmentally Benign Solvents (e.g., Water, Supercritical Carbon Dioxide)

The choice of solvent is critical in green chemistry, with a focus on reducing the use of volatile organic compounds (VOCs). Lipase-catalyzed reactions for the synthesis of this compound can be conducted in a variety of more environmentally friendly solvents.

tert-Butyl Alcohol: This solvent has been shown to be effective for lipase-catalyzed acylations. nih.gov It is less toxic than many traditional organic solvents and can be readily recycled.

Ionic Liquids and Deep Eutectic Solvents (DESs): These have emerged as promising green solvents for enzymatic reactions due to their low volatility and high thermal stability. researchgate.netmdpi.com They can also enhance enzyme stability and activity in some cases. researchgate.netmdpi.com

Supercritical Carbon Dioxide (scCO₂): As a reaction medium, scCO₂ offers numerous advantages. It is non-toxic, non-flammable, and inexpensive. rsc.orgrsc.org Its properties can be tuned by adjusting pressure and temperature, and product separation is simplified as the CO₂ can be removed by depressurization. rsc.orgresearchgate.netnih.gov The use of scCO₂ can also lead to increased reaction rates due to enhanced mass transfer. nih.gov

Solvent-Free Systems: In some instances, it is possible to run the enzymatic acylation under solvent-free conditions, particularly when the substrates are liquids. This represents the ideal scenario from a green solvent perspective, as it completely eliminates solvent-related waste.

Below is a table comparing the general characteristics of these green solvents for enzymatic reactions.

| Solvent | Key Advantages | Considerations |

| tert-Butyl Alcohol | Lower toxicity than many traditional solvents, good solvent for many organic substrates. | Still a volatile organic compound. |

| Ionic Liquids/DESs | Low volatility, high thermal stability, can enhance enzyme performance. researchgate.netmdpi.com | Can be expensive, potential toxicity and biodegradability concerns need to be assessed for specific ionic liquids. |

| Supercritical CO₂ | Non-toxic, non-flammable, readily available, easy product separation. rsc.orgrsc.org | Requires high-pressure equipment. |

| Solvent-Free | Eliminates solvent waste, high reactant concentration. | Only feasible if reactants are liquids and the viscosity of the reaction mixture is not too high. |

Design and Implementation of Highly Efficient Catalytic Systems

The cornerstone of the green synthesis of this compound is the use of highly efficient biocatalytic systems. Lipases, particularly Candida antarctica lipase B (CAL-B), are widely employed for this purpose. nih.gov

Advantages of Lipase Catalysis:

High Selectivity: Lipases exhibit excellent chemo-, regio-, and enantioselectivity, which simplifies purification processes and reduces the formation of by-products.

Mild Reaction Conditions: These enzymatic reactions typically occur at or near room temperature and atmospheric pressure, reducing energy consumption.

Biodegradability: Enzymes are fully biodegradable, minimizing their environmental impact.

Immobilization and Reusability: Lipases can be immobilized on solid supports, which allows for easy separation from the reaction mixture and repeated use, lowering catalyst costs and reducing waste.

The efficiency of these catalytic systems can be further enhanced through protein engineering and chemical modification to improve their stability and activity in non-aqueous environments. nih.gov

The following table provides a summary of typical reaction parameters for the CAL-B catalyzed acylation of a secondary alcohol, which is analogous to the synthesis of the target compound.

| Parameter | Typical Range/Value | Impact on Reaction |

| Enzyme | Candida antarctica Lipase B (often immobilized, e.g., Novozym 435) | High enantioselectivity for the (R)-enantiomer. |

| Acyl Donor | Vinyl acetate, Acetic anhydride | Affects reaction rate and by-products. Vinyl acetate often gives higher rates. |

| Temperature | 30-60 °C | Influences enzyme activity and stability. |

| Solvent | Toluene, Hexane (B92381), tert-Butyl Alcohol, scCO₂ | Affects substrate solubility and enzyme activity. |

| Reaction Time | 24-72 hours | Dependent on other parameters to achieve high conversion. |

Elucidation of Reaction Mechanisms and Investigation of Chemical Reactivity

Mechanistic Pathways of Ester Hydrolysis and Transesterification Involving the tert-Butyl Moiety

The hydrolysis and transesterification of the tert-butyl ester group in tert-butyl (3R)-3-acetyloxybutanoate are pivotal reactions, often employed for deprotection in synthetic chemistry. acsgcipr.org The stability of the tert-butyl carbocation intermediate significantly influences the reaction mechanism.

Nucleophilic Acyl Substitution Mechanisms

Unlike most esters which undergo bimolecular nucleophilic acyl substitution (BAC2), the hydrolysis of tert-butyl esters under acidic conditions proceeds through a unimolecular mechanism (AAL1). oup.comcdnsciencepub.com This pathway involves the cleavage of the alkyl-oxygen bond. The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. pearson.com However, due to the stability of the tertiary carbocation that can be formed, the C-O bond between the acyl group and the tert-butyl group cleaves, generating a tert-butyl cation and the carboxylic acid. chemistrysteps.com

In contrast, base-catalyzed hydrolysis (saponification) typically follows a BAC2 mechanism. The hydroxide (B78521) ion attacks the carbonyl carbon, forming a tetrahedral intermediate. Subsequent elimination of the tert-butoxide leaving group yields the carboxylate salt. chemistrysteps.com However, tert-butyl esters are notably resistant to base-catalyzed hydrolysis due to steric hindrance from the bulky tert-butyl group. acsgcipr.org

Transesterification, the conversion of one ester to another, can also occur. Acid-catalyzed transesterification with an alcohol, for instance, would proceed via a mechanism similar to acid-catalyzed hydrolysis, involving a carbocation intermediate. pearson.com Base-catalyzed transesterification, while less common for tert-butyl esters, would involve nucleophilic attack of an alkoxide on the carbonyl carbon.

Influence of Acidic and Basic Catalysis

Acid Catalysis: Acid catalysis is highly effective for the hydrolysis of tert-butyl esters. acsgcipr.org The reaction is initiated by protonation of the carbonyl oxygen, which makes the carbonyl carbon more susceptible to nucleophilic attack. pearson.com For tert-butyl esters, the stability of the resulting tert-butyl carbocation favors the AAL1 pathway. cdnsciencepub.comchemistrysteps.com A wide range of acids, including hydrochloric acid, sulfuric acid, and trifluoroacetic acid, can be employed. acsgcipr.org The rate of acid-catalyzed hydrolysis is dependent on the concentration of the acid. oup.com

Basic Catalysis: Base-catalyzed hydrolysis of tert-butyl esters is generally slow due to the steric hindrance of the tert-butyl group, which impedes the approach of the nucleophile to the carbonyl carbon. acsgcipr.org When it does occur, the reaction is typically irreversible because the resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, which is unreactive towards the alkoxide leaving group. chemistrysteps.com

| Condition | Mechanism | Key Intermediates | Relative Rate |

|---|---|---|---|

| Acidic (e.g., aq. HCl) | AAL1 | Protonated ester, tert-butyl carbocation | Fast |

| Basic (e.g., aq. NaOH) | BAC2 | Tetrahedral intermediate | Very Slow |

Stereodivergent and Stereoselective Transformations of the Butanoate Backbone

The chiral center at the C3 position of the butanoate backbone allows for a variety of stereoselective and stereodivergent transformations. The outcome of these reactions is highly dependent on the reaction conditions and the nature of the reagents used.

E1/E2/E1cB Elimination Reactions: Stereochemical Outcomes and Transition State Models

Elimination reactions of β-acetoxy esters can lead to the formation of α,β-unsaturated esters. The specific mechanism (E1, E2, or E1cB) is influenced by the base strength, leaving group ability, and substrate structure. wikipedia.orgdalalinstitute.com

E2 (Bimolecular Elimination): This is a concerted, one-step process where a strong base removes a proton from the α-carbon simultaneously with the departure of the leaving group (acetate) from the β-carbon. dalalinstitute.commasterorganicchemistry.com The reaction requires an anti-periplanar arrangement of the proton and the leaving group for optimal orbital overlap in the transition state. The stereochemistry of the starting material directly dictates the stereochemistry of the resulting alkene.

E1 (Unimolecular Elimination): This two-step mechanism involves the initial departure of the leaving group to form a carbocation intermediate, which is then deprotonated by a weak base. libretexts.org Because the carbocation is planar, the base can attack from either face, potentially leading to a mixture of E and Z isomers. This pathway is less likely for β-acetoxy esters unless the leaving group is first protonated or complexed with a Lewis acid to make it a better leaving group.

E1cB (Unimolecular Conjugate Base Elimination): This two-step mechanism occurs under basic conditions when the α-proton is acidic and the leaving group is poor. wikipedia.orgplutusias.com The base first removes the α-proton to form a carbanion (the conjugate base). In the second step, the leaving group departs. masterorganicchemistry.com The stability of the carbanion is a key factor in this pathway.

The stereochemical outcome is a critical aspect of these elimination reactions. For an E2 reaction, the requirement for an anti-periplanar transition state leads to a high degree of stereoselectivity. In contrast, E1 and E1cB reactions proceed through intermediates (carbocation and carbanion, respectively), which can allow for loss of stereochemical information, potentially leading to mixtures of products.

| Mechanism | Base Strength | Leaving Group | Intermediate | Stereochemical Outcome |

|---|---|---|---|---|

| E2 | Strong, non-hindered | Good | None (concerted) | Stereospecific |

| E1 | Weak | Good | Carbocation | Mixture of isomers |

| E1cB | Strong | Poor | Carbanion | Can be stereoselective |

Nucleophilic Substitution Reactions at the Chiral Center (SN1/SN2)

Nucleophilic substitution at the chiral C3 center involves the replacement of the acetyloxy group. The mechanism, either SN1 or SN2, will determine the stereochemical outcome. youtube.comyoutube.com

SN2 (Bimolecular Nucleophilic Substitution): This is a one-step, concerted reaction where the nucleophile attacks the carbon center from the side opposite to the leaving group. youtube.com This "backside attack" results in an inversion of the stereochemical configuration at the chiral center. SN2 reactions are favored by strong nucleophiles and unhindered substrates.

SN1 (Unimolecular Nucleophilic Substitution): This is a two-step reaction that proceeds through a carbocation intermediate. masterorganicchemistry.compressbooks.pub The leaving group departs first, forming a planar carbocation. The nucleophile can then attack this intermediate from either face, leading to a mixture of retention and inversion of configuration, often resulting in racemization. masterorganicchemistry.com SN1 reactions are favored by good leaving groups, stable carbocations, and polar protic solvents.

For this compound, an SN2 reaction at the C3 position would lead to the (3S) product, while an SN1 reaction would produce a racemic mixture of (3R) and (3S) products. The choice of nucleophile and reaction conditions is crucial for controlling the stereochemical outcome.

Radical Chemistry and Rearrangement Processes

While less common for this specific molecule under typical conditions, radical reactions can be initiated by radical initiators or photolysis. The tert-butyl group can be a source of the relatively stable tert-butyl radical. nih.gov The tert-butoxyl radical can also be formed, which can undergo β-scission to generate a methyl radical and acetone, or participate in hydrogen abstraction reactions. princeton.edu

The presence of ester groups can also influence radical reactivity. For instance, radical-mediated deoxygenation of the acetyloxy group could be envisioned. Rearrangement processes, such as hydride shifts, are possible if a carbocation is formed at a suitable position, for example, during SN1 reactions or under strongly acidic conditions. youtube.com These rearrangements would lead to the formation of more stable carbocation intermediates.

Generation and Reactivity of tert-Butyl Radicals

The formation of tert-butyl radicals from this compound is not a spontaneous process under standard conditions but can be induced under specific energetic conditions such as pyrolysis or photolysis. The stability of the tert-butyl carbocation often influences the reactions of tert-butyl esters, but radical pathways are also accessible.

Pyrolytic Generation:

Thermal decomposition of tert-butyl esters can proceed via a concerted mechanism to yield isobutylene (B52900) and the corresponding carboxylic acid. However, at higher temperatures, homolytic cleavage of the carbon-oxygen bond can occur, leading to the formation of a tert-butyl radical and a carboxylate radical. The pyrolysis of azo-tert-butane is a known method for generating tert-butyl radicals, illustrating the tendency of the tert-butyl group to form a stable radical. researchgate.net

Photochemical Generation:

Photolysis provides another avenue for the generation of tert-butyl radicals from suitable precursors. While direct photolysis of this compound is not extensively documented, analogous systems such as peroxyesters can undergo photolytic cleavage to produce tert-butoxyl radicals, which can then be in equilibrium with tert-butyl radicals. nih.gov The photodissociation of the tert-butyl radical itself has been studied, revealing pathways to isobutene and a hydrogen atom, or a methyl radical and dimethylcarbene upon excitation at 248 nm. rsc.org

Once generated, the tert-butyl radical is a highly reactive intermediate that can participate in a variety of reactions, including:

Hydrogen Abstraction: It can abstract a hydrogen atom from a suitable donor molecule.

Addition to Multiple Bonds: It can add to double or triple bonds, initiating polymerization or other addition reactions.

Dimerization: Two tert-butyl radicals can combine to form 2,2,3,3-tetramethylbutane.

The potential pathways for the generation and subsequent reactions of the tert-butyl radical from this compound are summarized in the table below.

| Generation Method | Description | Potential Subsequent Reactions of tert-Butyl Radical |

| Pyrolysis | High-temperature thermal decomposition leading to homolytic cleavage of the C-O bond of the tert-butyl ester group. | Hydrogen abstraction, addition to multiple bonds |

| Photolysis | Absorption of UV radiation leading to excitation and bond cleavage. This may require sensitization or occur under high-energy UV light, analogous to the behavior of other tert-butyl-containing compounds. | Dimerization, disproportionation |

Intramolecular Rearrangements and Group Migrations (e.g., Acyl or Alkyl Migrations)

Intramolecular rearrangements in molecules like this compound can be anticipated, particularly involving the migration of the acetyl group. While specific studies on this compound are not prevalent, analogous rearrangements in similar structures, such as the O-N intramolecular acyl migration in peptides containing serine or threonine, provide a basis for postulating such reactivity. researchgate.netresearchgate.netnih.govnih.gov

An intramolecular O-O acyl migration in this compound would involve the transfer of the acetyl group from the hydroxyl group at the 3-position to the carbonyl oxygen of the tert-butyl ester. This type of rearrangement is often catalyzed by acid or base and proceeds through a cyclic intermediate.

Plausible Mechanism for Intramolecular Acyl Migration:

Protonation/Activation: Under acidic conditions, the carbonyl oxygen of the tert-butyl ester could be protonated, increasing its electrophilicity.

Nucleophilic Attack: The oxygen atom of the acetyloxy group could then act as an internal nucleophile, attacking the activated carbonyl carbon.

Tetrahedral Intermediate: This would lead to the formation of a five-membered cyclic orthoester-like intermediate.

Ring Opening: Subsequent ring opening, with the departure of the original ester oxygen, would result in the migration of the acetyl group.

Conversely, under basic conditions, the formation of an enolate could potentially facilitate a different rearrangement pathway, though acyl migration is more commonly associated with acid or neutral conditions. The plausibility of such a rearrangement is dependent on the thermodynamic stability of the resulting isomer.

Functional Group Interconversions and Derivatizations

The presence of two distinct ester groups in this compound allows for a range of functional group interconversions and derivatizations. These transformations can be selective, targeting one ester group over the other, or can involve both.

Hydrolysis:

Selective Hydrolysis of the Acetate (B1210297) Ester: The secondary acetate ester can be selectively hydrolyzed under mild basic conditions (e.g., using a stoichiometric amount of a weak base like sodium bicarbonate) to yield tert-butyl (3R)-3-hydroxybutanoate.

Hydrolysis of the tert-Butyl Ester: The tert-butyl ester is sterically hindered and more resistant to basic hydrolysis. However, it can be readily cleaved under acidic conditions (e.g., trifluoroacetic acid) to yield (3R)-3-acetyloxybutanoic acid.

Complete Hydrolysis: Treatment with a strong acid or base at elevated temperatures will hydrolyze both ester groups, resulting in (3R)-3-hydroxybutanoic acid.

Transesterification:

The tert-butyl ester can undergo transesterification with other alcohols in the presence of an acid or base catalyst. This reaction is typically driven to completion by removing the tert-butanol (B103910) byproduct.

Reduction:

Reduction of the ester groups can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH4). This would lead to the formation of (R)-butane-1,3-diol.

Derivatization of the Hydroxyl Group:

Following the selective hydrolysis of the acetyl group, the resulting free secondary hydroxyl group in tert-butyl (3R)-3-hydroxybutanoate can be further derivatized. This includes:

Acylation: Reaction with other acyl chlorides or anhydrides to introduce different ester groups.

Alkylation: Conversion to an ether.

Oxidation: Oxidation to the corresponding ketone, tert-butyl 3-oxobutanoate.

A summary of key functional group interconversions is presented in the table below.

| Reaction Type | Reagents and Conditions | Product(s) |

| Selective Hydrolysis | Mild base (e.g., NaHCO3) | tert-Butyl (3R)-3-hydroxybutanoate |

| Acid-mediated Cleavage | Strong acid (e.g., TFA) | (3R)-3-acetyloxybutanoic acid |

| Complete Hydrolysis | Strong acid or base, heat | (3R)-3-hydroxybutanoic acid |

| Transesterification | Alcohol, acid or base catalyst | New ester of (3R)-3-acetyloxybutanoic acid |

| Reduction | Strong reducing agent (e.g., LiAlH4) | (R)-butane-1,3-diol |

| Derivatization (post-hydrolysis) | Acyl chlorides, alkyl halides, oxidizing agents | Variety of derivatives at the 3-position |

Strategic Applications in Complex Molecule Synthesis

Utilization as a Chiral Building Block in Asymmetric Synthesis

The inherent chirality of tert-butyl (3R)-3-acetyloxybutanoate makes it a significant tool in asymmetric synthesis, where the control of stereochemistry is paramount. Chiral building blocks are essential for the enantioselective synthesis of natural products and pharmaceuticals.

Construction of Stereodefined Carbon Chains

Precursor for Chiral Auxiliaries and Ligands

Chiral auxiliaries and ligands are crucial components in asymmetric catalysis, guiding the stereochemical outcome of a reaction. There is potential for this compound to serve as a precursor for such molecules, although specific instances of this application are not prominently reported. The chiral diol or amino alcohol derived from this compound could, in principle, be elaborated into ligands for metal-catalyzed asymmetric reactions.

Role as a Carboxylic Acid Protecting Group

The tert-butyl ester functionality of this compound serves as a robust protecting group for carboxylic acids. This group is prized for its stability under a wide range of reaction conditions, including those that are nucleophilic or basic.

Orthogonality with Other Protecting Groups

A key advantage of the tert-butyl ester is its orthogonality with many other common protecting groups used in organic synthesis. Orthogonality refers to the ability to selectively remove one protecting group in the presence of others. The tert-butyl group's acid-lability allows it to be cleaved under conditions that leave other groups, such as benzyl (B1604629) ethers or silyl (B83357) ethers, intact. This selective deprotection is a cornerstone of modern multi-step organic synthesis, enabling the sequential manipulation of different functional groups within a complex molecule.

Selective Deprotection Under Mild Conditions

The removal of the tert-butyl ester can be achieved under mild acidic conditions, which is a significant advantage in the synthesis of sensitive molecules. Reagents such as trifluoroacetic acid (TFA) in dichloromethane (B109758) are commonly employed for this purpose. Additionally, various Lewis acids have been shown to effectively and selectively cleave tert-butyl esters. For instance, cerium(III) chloride in acetonitrile (B52724) has been used for the selective deprotection of tert-butyl esters in the presence of N-Boc protecting groups. This mild and selective deprotection protocol enhances the utility of the tert-butyl group in the final stages of a synthetic sequence.

Intermediate in the Synthesis of Biologically Active Compounds

Chiral building blocks are fundamental to the synthesis of a vast array of biologically active compounds, including pharmaceuticals and natural products. While direct examples of the use of this compound as an intermediate in the synthesis of specific biologically active compounds are not extensively documented in the available literature, its structural features are present in many important molecules. The ability to introduce a specific stereocenter and a protected carboxylic acid functionality makes it a potentially valuable intermediate in the synthesis of complex targets where precise stereochemical control is essential for biological activity.

Pharmaceutical Intermediates and Drug Scaffolds

The precise stereochemistry of active pharmaceutical ingredients (APIs) is critical for their efficacy and safety. This compound and its closely related precursors, such as various esters of (R)-3-hydroxybutyric acid, are pivotal in the industrial production of several important drugs. nih.gov The (3R) configuration is incorporated directly into the final drug scaffold, ensuring the desired pharmacological activity.

One of the most significant applications of this chiral building block is in the synthesis of HMG-CoA reductase inhibitors, commonly known as statins. jchemrev.comnih.gov These cholesterol-lowering drugs are among the most prescribed medications worldwide. researchgate.net The characteristic side chain of many statins, which is crucial for their biological function, contains a (3R, 5S)-dihydroxy heptanoate (B1214049) or heptenoate moiety. The (3R) stereocenter is often established using an ester of (R)-3-hydroxybutyric acid as the starting material. researchgate.netresearchgate.net For instance, intermediates like tert-butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate, a key precursor for atorvastatin, are synthesized from this chiral pool. internationaljournalssrg.org Biocatalytic methods employing ketoreductase enzymes are often used to produce these chiral alcohols with exceptionally high stereoselectivity, achieving enantiomeric excess values greater than 99%. researchgate.net

Beyond statins, related chiral synthons are employed in the synthesis of various other pharmaceuticals. (R)-3-hydroxyalkanoates are valuable starting materials for carbapenem (B1253116) and macrolide antibiotics. nih.gov Additionally, the achiral precursor, tert-butyl 3-oxobutyrate, is a key intermediate in the production of the aminothiazole side chain of certain cephalosporin (B10832234) antibiotics, such as cefmenoxime. google.com The subsequent asymmetric reduction of this ketoester is a common strategy to install the required (R)-hydroxyl group.

The following table summarizes key pharmaceutical applications for this class of chiral building blocks.

| Target Drug/Class | Key Intermediate Example | Synthetic Utility |

| Statins (e.g., Atorvastatin, Rosuvastatin) | t-Butyl 6-cyano-(3R,5R)-dihydroxyhexanoate | Establishes the crucial (3R)-hydroxyl stereocenter of the statin side chain pharmacophore. researchgate.net |

| Statins | tert-Butyl (R)-3-hydroxyl-5-hexenoate | A versatile precursor that allows for the construction of the syn-1,3-diol moiety common to many statins. researchgate.net |

| Cephalosporins (e.g., Cefmenoxime) | tert-Butyl 3-oxobutyrate | Serves as the precursor to the chiral alcohol and is used to build the aminothiazole moiety. google.com |

| Carbapenem Antibiotics | (R)-3-Hydroxybutyric acid | Provides a key stereocenter for the core structure of these potent antibiotics. nih.gov |

Natural Product Synthesis and Analogues

The utility of this compound and its parent compound, (R)-3-hydroxybutanoic acid, extends to the total synthesis of natural products and their analogues. The compound's origin from the natural world provides a direct link to its application in synthesizing other biologically derived molecules.

(R)-3-hydroxybutanoic acid is the monomeric unit of poly-(R)-3-hydroxybutyrate (PHB), a biodegradable polyester (B1180765) produced by various microorganisms as a form of energy storage. nih.govmdpi.com This natural biopolymer can be depolymerized to yield enantiomerically pure (R)-3-hydroxybutanoic acid or its esters, making it an abundant and sustainable source for the chiral pool. orgsyn.org This accessibility has made it an attractive starting material for a wide range of fine chemicals, including vitamins, pheromones, and aromatics. researchgate.net

In specific synthetic applications, esters of (R)-3-hydroxybutanoic acid are used to construct complex natural product frameworks. For example, they are key starting materials in the efficient, scalable synthesis of the ketone body ester (R)-3-hydroxybutyryl-(R)-3-hydroxybutyrate. nih.govmdpi.com This compound has garnered interest for its therapeutic and ergogenic potential. mdpi.com The synthesis leverages the enantiopure starting material to produce the final di-ester with the correct (R,R) stereochemistry, often using enzymatic coupling methods. nih.govmdpi.com Furthermore, related chiral intermediates have been explored in the synthesis of complex molecules like Jaspine B (pachastrissamine), a cytotoxic agent isolated from marine sponges. researchgate.net

The table below outlines some applications in the synthesis of natural products and related compounds.

| Natural Product/Analogue | Role of (3R)-Hydroxybutanoate Synthon | Significance |

| Poly-(R)-3-hydroxybutyrate (PHB) | Monomeric unit | The compound is the fundamental repeating block of this natural, biodegradable polymer. mdpi.com |

| (R)-3-hydroxybutyryl-(R)-3-hydroxybutyrate | Chiral starting material | Enables the efficient and stereocontrolled synthesis of this biologically active ketone body ester. nih.govmdpi.com |

| Fine Chemicals (e.g., Vitamins, Pheromones) | Versatile chiral precursor | Serves as a foundational building block for the asymmetric synthesis of a variety of complex organic molecules. orgsyn.orgresearchgate.net |

Advanced Analytical Characterization and Chiral Purity Assessment

High-Resolution Spectroscopic Techniques

High-resolution spectroscopy provides detailed information at the molecular level, enabling the unambiguous elucidation of the compound's structure and composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of tert-butyl (3R)-3-acetyloxybutanoate.

¹H-NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. Based on the analysis of structurally similar compounds like isobutyl 3-acetoxybutanoate, the expected chemical shifts (δ) for this compound in a solvent like deuterochloroform (CDCl₃) are predictable. rsc.org The spectrum would feature a characteristic downfield multiplet for the proton on the chiral center (C3), diastereotopic protons for the methylene (B1212753) group (C2), a singlet for the acetyl methyl group, a doublet for the terminal methyl group, and a prominent singlet for the tert-butyl group.

Interactive Data Table: Predicted ¹H-NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H3 (-CH -OAc) | ~5.2-5.3 | Multiplet | - |

| H2 (-CH₂ -COO) | ~2.5 | Doublet of Doublets | - |

| -OCOCH₃ | ~2.0 | Singlet | - |

| H4 (-CH₃) | ~1.3 | Doublet | ~6.3 |

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of distinct carbon environments. The spectrum for this compound would show signals for the two carbonyl carbons (one for the tert-butyl ester and one for the acetyl group), the carbon of the chiral center, the methylene carbon, the quaternary carbon of the tert-butyl group, and the three distinct methyl carbons.

Interactive Data Table: Predicted ¹³C-NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ester Carbonyl (-C OOtBu) | ~170 |

| Acetyl Carbonyl (-OC OCH₃) | ~170 |

| Quaternary Carbon (-C (CH₃)₃) | ~81 |

| Chiral Center (-C H(OAc)-) | ~68 |

| Methylene (-C H₂COO-) | ~42 |

| tert-Butyl Methyls (-C(C H₃)₃) | ~28 |

| Acetyl Methyl (-OCOC H₃) | ~21 |

2D-NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the structural assignments. A COSY spectrum would show correlations between the H3 proton and the protons on C2 and C4, confirming the butanoate backbone. An HSQC spectrum would correlate each proton signal to its directly attached carbon atom, verifying the assignments made in the ¹H and ¹³C spectra.

FT-IR spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The spectrum of this compound is expected to show strong characteristic absorption bands for the ester functional groups.

Interactive Data Table: Characteristic FT-IR Absorption Bands

| Functional Group | Bond Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Ester Carbonyl (C=O) | Stretch | ~1740 | Strong |

| C-O | Stretch | ~1240 and ~1160 | Strong |

The presence of two distinct ester groups (the tert-butyl ester and the acetate) would result in a strong, potentially broad, carbonyl (C=O) stretching band around 1740 cm⁻¹. Strong C-O stretching vibrations would also be prominent, confirming the ester linkages.

HRMS provides a highly accurate measurement of the molecule's mass-to-charge ratio (m/z), which can be used to determine its elemental formula. For this compound (C₁₀H₁₈O₄), the theoretical exact mass can be calculated.

Interactive Data Table: HRMS Data

| Ion Type | Molecular Formula | Calculated Exact Mass |

|---|---|---|

| [M+H]⁺ | C₁₀H₁₉O₄⁺ | 203.1283 |

Experimental HRMS analysis would be expected to yield a mass that matches one of these calculated values to within a very small margin of error (typically < 5 ppm), thus confirming the molecular formula. Analysis of the fragmentation pattern of related compounds, such as ethyl 3-acetoxybutyrate, can also provide structural information. nist.govnist.gov

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are indispensable for assessing the chemical and chiral purity of this compound.

Chiral HPLC is the gold standard for determining the enantiomeric purity (or enantiomeric excess, ee) of chiral molecules. The method involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel® or Chiralpak® series), are commonly used for this purpose.

A typical method would involve dissolving the sample in a suitable mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol modifier like isopropanol, and injecting it into the HPLC system. The separation of the (3R) and (3S) enantiomers would be monitored by a UV detector. The enantiomeric excess is calculated by comparing the peak areas of the two enantiomers.

Interactive Data Table: Exemplar Chiral HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | Chiralpak® AD-H or Chiralcel® OD-H |

| Mobile Phase | n-Hexane / 2-Propanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

Gas chromatography can be used to assess both the chemical purity (detecting any volatile impurities) and, with a chiral column, the enantiomeric excess. For purity analysis, a standard non-polar capillary column is typically used. For chiral analysis, a column coated with a chiral stationary phase, such as a cyclodextrin (B1172386) derivative, is required.

Based on methods developed for the analogous isobutyl 3-acetoxybutanoate, a GC method utilizing a β-cyclodextrin column (e.g., β-DEX™ 120) would be suitable for separating the enantiomers of the more volatile tert-butyl ester. rsc.org The sample would be injected into the heated inlet of the gas chromatograph, where it is vaporized and carried by an inert gas (e.g., helium) through the column. A flame ionization detector (FID) is commonly used for detection.

Interactive Data Table: Exemplar Chiral GC Method Parameters

| Parameter | Condition |

|---|---|

| Column | β-DEX™ 120 (or similar β-cyclodextrin phase) |

| Carrier Gas | Helium |

| Injector Temperature | ~220 °C |

| Oven Program | Isothermal (e.g., 100 °C) or Temperature Gradient |

| Detector | Flame Ionization Detector (FID) |

Polarimetry for Optical Rotation Measurement

Polarimetry is a crucial analytical technique employed to measure the optical rotation of chiral compounds, providing insight into their enantiomeric purity and composition. This method is founded on the principle that chiral molecules, such as this compound, interact with plane-polarized light, causing the plane of polarization to rotate. The direction and magnitude of this rotation are characteristic properties of a specific enantiomer under defined experimental conditions.

The measurement is performed using a polarimeter, which quantifies the angle of rotation. A positive (+) rotation indicates a dextrorotatory compound, while a negative (-) rotation signifies a levorotatory compound. The specific rotation, [α], is a standardized value calculated from the observed rotation, taking into account the concentration of the sample and the path length of the light through it. For this compound, determining the specific rotation is essential for confirming the stereochemical identity and assessing the enantiomeric excess (ee) of a synthesized batch. A value that deviates from the established standard for the pure (3R)-enantiomer would indicate the presence of its (3S)-enantiomer, thereby quantifying the chiral purity of the substance.

While the specific optical rotation value for this compound is a key specification, its precise value can vary based on the experimental conditions. The following table illustrates the typical parameters recorded during such an analysis.

Table 1: Representative Data for Optical Rotation Measurement

| Parameter | Value / Condition |

|---|---|

| Compound | This compound |

| Specific Rotation [α] | Data not available in cited sources |

| Wavelength | Sodium D-line (589 nm) |

| Temperature | 20-25 °C |

| Concentration (c) | Typically 1 g/100 mL |

| Solvent | e.g., Chloroform (B151607) (CHCl₃) |

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful chiroptical spectroscopic methods used for the unambiguous determination of the absolute configuration of chiral molecules. Unlike polarimetry, which provides a single value for optical rotation, VCD and ECD provide complex spectra that serve as a stereochemical fingerprint of the molecule.

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions within a molecule. This technique is exceptionally sensitive to the detailed three-dimensional arrangement of atoms, making it an excellent tool for determining absolute stereochemistry. For this compound, a VCD analysis would involve measuring its experimental spectrum and comparing it to a theoretical spectrum predicted by quantum chemical calculations, often using Density Functional Theory (DFT). A match between the signs and relative intensities of the bands in the experimental and the calculated spectrum for the (R)-configuration would provide definitive proof of its absolute configuration.

Electronic Circular Dichroism (ECD): ECD operates on a similar principle to VCD but measures the differential absorption of circularly polarized ultraviolet-visible light, corresponding to electronic transitions. ECD spectroscopy is particularly useful for molecules containing chromophores. The assignment of the absolute configuration of a chiral compound is achieved by comparing the experimental ECD spectrum with the spectrum predicted by theoretical calculations, such as time-dependent density functional theory (TDDFT). This comparison, particularly of the Cotton effects (the characteristic peaks and troughs in the spectrum), allows for a reliable assignment of the (R) or (S) configuration.

The combination of experimental VCD/ECD measurements with high-level computational predictions offers a robust and non-destructive method for elucidating the absolute stereochemistry of chiral compounds like this compound, complementing information derived from other analytical techniques.

Table 2: Summary of Chiroptical Techniques for Absolute Configuration

| Technique | Principle | Application to this compound |

|---|---|---|

| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light by vibrational transitions. | Unambiguous assignment of the (3R) configuration by matching experimental and theoretically calculated spectra. |

| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized UV-Vis light by electronic transitions. | Confirmation of the absolute configuration by comparing experimental Cotton effects with TDDFT-predicted spectra. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.